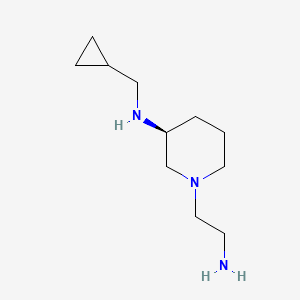
4-Fluoro-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The addition of a fluorine atom at the 4-position of the benzofuran ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-dihydrobenzofuran typically begins with 4-fluoro-3-methylphenol as the starting material. The process involves several steps, including bromination, O-alkylation, cyclization, and reduction. For instance, one method involves the bromination of 4-fluoro-3-methylphenol, followed by O-alkylation to form an intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
4-Fluoro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 4-Fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-Fluoro-2,3-dihydrobenzofuran: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications
Uniqueness
4-Fluoro-2,3-dihydrobenzofuran is unique due to the presence of the fluorine atom at the 4-position, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C8H7FO |
|---|---|
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
4-fluoro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 |
Clé InChI |
HCBQXDCGBLXQST-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


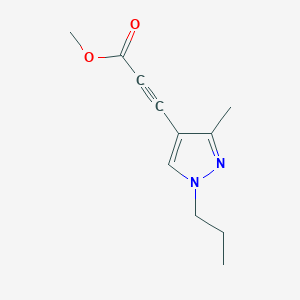
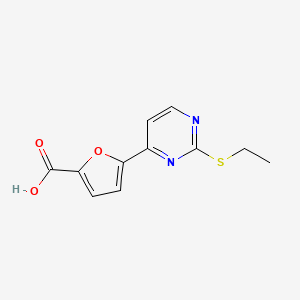
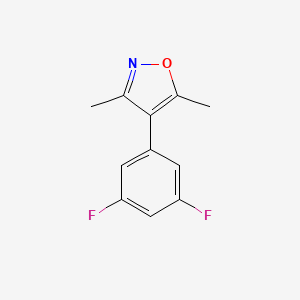
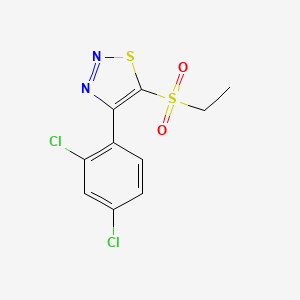
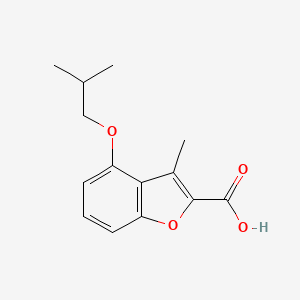
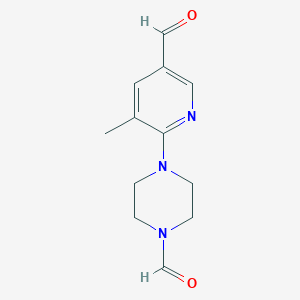
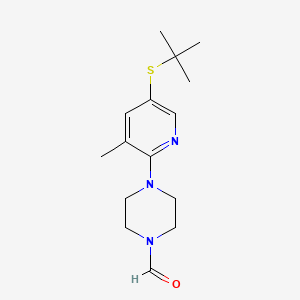

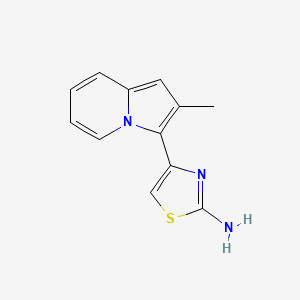


![Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate](/img/structure/B11794255.png)

